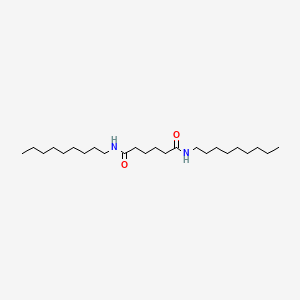
N,N'-dinonyl adipamide
Vue d'ensemble
Description
N,N’-Dinonyladipamide: is an organic compound belonging to the class of amides It is characterized by the presence of two nonyl groups attached to the nitrogen atoms of the adipamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dinonyladipamide typically involves the reaction of adipic acid with nonylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Adipic Acid+2Nonylamine→N,N’-Dinonyladipamide+2Water
The reaction is usually conducted in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dinonyladipamide may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dinonyladipamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N’-Dinonyladipamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for drug development.
Industry: N,N’-Dinonyladipamide can be used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-Dinonyladipamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality.
N,N-Dimethylacetamide (DMA): Another solvent with comparable properties.
N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of nonyl groups.
Uniqueness: N,N’-Dinonyladipamide is unique due to its long nonyl chains, which impart distinct physical and chemical properties compared to shorter-chain amides. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Formule moléculaire |
C24H48N2O2 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
N,N'-di(nonyl)hexanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-17-21-25-23(27)19-15-16-20-24(28)26-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
TZDLIPPCVXYNAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













